molecular formula C27H24F3N3O5S B11499940 N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide

N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide

Cat. No.: B11499940
M. Wt: 559.6 g/mol
InChI Key: YGGXCHOUXCKASA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, thioxo, and imidazolidinone moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Imidazolidinone Core: The initial step involves the condensation of 4-methoxybenzaldehyde with thiourea to form the imidazolidinone core. This reaction is usually carried out in the presence of a base such as sodium hydroxide under reflux conditions.

    Introduction of the Trifluoromethoxybenzyl Group: The next step involves the alkylation of the imidazolidinone core with 4-(trifluoromethoxy)benzyl chloride in the presence of a suitable base like potassium carbonate.

    Acetylation: The final step is the acetylation of the intermediate product with acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under mild reducing conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Thiol derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-{1-(4-methoxyphenyl)-5-oxo-2-thioxo-3-[4-(trifluoromethoxy)benzyl]imidazolidin-4-yl}acetamide
  • **this compound

Uniqueness

Compared to other similar compounds, this compound stands out due to its trifluoromethoxy group, which imparts unique electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H24F3N3O5S

Molecular Weight

559.6 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylidene-3-[[4-(trifluoromethoxy)phenyl]methyl]imidazolidin-4-yl]acetamide

InChI

InChI=1S/C27H24F3N3O5S/c1-36-20-11-5-18(6-12-20)31-24(34)15-23-25(35)33(19-7-13-21(37-2)14-8-19)26(39)32(23)16-17-3-9-22(10-4-17)38-27(28,29)30/h3-14,23H,15-16H2,1-2H3,(H,31,34)

InChI Key

YGGXCHOUXCKASA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=C(C=C3)OC(F)(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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